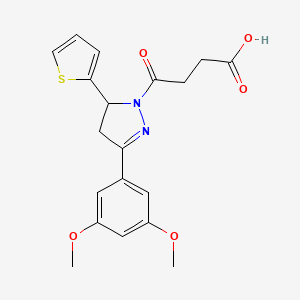

4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-25-13-8-12(9-14(10-13)26-2)15-11-16(17-4-3-7-27-17)21(20-15)18(22)5-6-19(23)24/h3-4,7-10,16H,5-6,11H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBYOHHMIXEPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 416.51 g/mol. The structure includes a pyrazole ring substituted with a thiophene and a dimethoxyphenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to the compound , against several pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL , demonstrating potent activity against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | S. aureus |

| 10 | 0.30 | 0.35 | S. epidermidis |

| 13 | 0.28 | 0.30 | E. coli |

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. In experimental models, compounds similar to the one discussed showed significant inhibition of inflammatory markers and cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its role as an antioxidant agent .

Antitumor Activity

Preliminary studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic use .

Table 2: Antitumor Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

The mechanisms underlying the biological activities of this compound are likely multifactorial:

- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Antioxidant : Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defenses.

- Antitumor : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Recent investigations have highlighted the efficacy of similar pyrazole derivatives in clinical settings:

- Study on Inflammatory Diseases : A clinical trial assessed the impact of a pyrazole derivative on rheumatoid arthritis patients, showing reduced symptoms and improved quality of life metrics.

- Cancer Therapy Research : Another study focused on the use of pyrazole compounds in combination therapies for breast cancer, revealing enhanced efficacy when used alongside traditional chemotherapeutics.

Q & A

Q. Table 1: Comparison of Synthetic Routes for Analogous Pyrazole Derivatives

Advanced: How do structural modifications (e.g., methoxy vs. nitro groups) impact the compound’s biological activity, and what SAR models apply?

Answer:

The 3,5-dimethoxyphenyl and thiophen-2-yl groups are critical for target binding. Key SAR insights include:

- Electron-donating groups (e.g., methoxy): Enhance solubility and interaction with hydrophobic pockets in enzymes (e.g., COX-2) .

- Electron-withdrawing groups (e.g., nitro): Increase reactivity but may reduce bioavailability due to higher polarity .

- Thiophene vs. phenyl : Thiophene’s sulfur atom improves π-stacking in receptor binding, as seen in kinase inhibition studies .

Q. Methodological Approach :

- Molecular docking (AutoDock Vina) to predict binding affinity to targets like tubulin or COX-2 .

- In vitro assays (e.g., MTT for cytotoxicity) paired with HPLC-based metabolic stability tests to correlate substituents with activity .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- 1H/13C NMR : Assign proton environments (e.g., pyrazole ring protons at δ 3.5–5.0 ppm) and confirm substituent integration .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxobutanoic acid moiety) .

Advanced: How can researchers resolve contradictions in reported biological data for similar pyrazole derivatives?

Answer:

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., IC50 measurements in triplicate with positive controls) .

- Solubility differences : Pre-treat compounds with DMSO/carboxymethylcellulose to ensure consistent bioavailability .

- Structural nuances : Compare substituent effects using 3D-QSAR models to isolate key pharmacophores .

Case Study : Compound 25 () showed lower activity than analog 24 due to a bromine atom sterically hindering target binding, highlighting the need for substituent positioning analysis .

Basic: What in vitro models are suitable for preliminary biological screening?

Answer:

- Anti-inflammatory : COX-2 inhibition assays using purified enzyme and colorimetric substrates (e.g., prostaglandin E2 ELISA) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Antioxidant : DPPH radical scavenging assays to measure ROS reduction capacity .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.2 for this compound), suggesting moderate blood-brain barrier penetration .

- Metabolic Stability : CYP450 interaction simulations (e.g., CYP3A4 metabolism) using Schrödinger’s QikProp .

- Toxicity Profiling : ProTox-II to predict hepatotoxicity risk based on structural alerts (e.g., nitro groups) .

Basic: How can reaction byproducts be minimized during synthesis?

Answer:

- Temperature Control : Maintain reflux temperatures within ±2°C to avoid side reactions (e.g., over-oxidation) .

- Catalyst Optimization : Use ZnCl2 or acetic acid to accelerate cyclization and reduce dimerization .

- Purification : Gradient flash chromatography (hexane/ethyl acetate) effectively isolates the target compound from unreacted starting materials .

Advanced: What crystallographic data exists for related compounds, and how can it guide structural analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.